molecular formula C15H27NO3 B160420 N-undecanoyl-L-Homoserine lactone CAS No. 216596-71-3

N-undecanoyl-L-Homoserine lactone

Cat. No. B160420
M. Wt: 269.38 g/mol
InChI Key: YAWJNUREPGJHSG-ZDUSSCGKSA-N
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Description

N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .


Synthesis Analysis

An enzymatic method to produce N-acyl homoserine lactones (AHLs) is described. This report represents the first example of the synthesis of bioactive AHLs using immobilized Candida antarctica lipase as the catalyst .


Molecular Structure Analysis

The molecular formula of N-undecanoyl-L-Homoserine lactone is C15H27NO3 .


Chemical Reactions Analysis

N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule. It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .


Physical And Chemical Properties Analysis

The molecular formula of N-undecanoyl-L-Homoserine lactone is C15H27NO3. Its average mass is 269.380 Da and its monoisotopic mass is 269.199097 Da .

Scientific Research Applications

  • Quorum Sensing in Bacteria

    • Field : Microbiology
    • Application : N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It is involved in controlling gene expression and affecting cellular metabolism . This molecule includes the regulation of virulence and exoproteases .
    • Methods : Bacteria use signaling systems such as quorum sensing (QS) to regulate cellular interactions via small chemical signaling molecules which also help with adaptation under undesirable survival conditions .
    • Results : The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .
  • Nitrogen Removal in Wastewater Treatment

    • Field : Environmental Biotechnology
    • Application : N-(3-oxohexanoyl)-l-homoserine lactone (OHHL), a similar compound to N-undecanoyl-L-Homoserine lactone, was shown to accelerate sludge aggregation by increasing the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass .
    • Methods : In the process of granulation under the selective sludge discharge condition, OHHL and more tryptophan-like substances were produced .
    • Results : The sludge granulation process for nitritation can be improved by increasing the levels of OHHL and tryptophan in the initial startup stage .
  • Biofilm Formation

    • Field : Microbiology
    • Application : N-undecanoyl-L-Homoserine lactone is involved in the formation of biofilms . Biofilms are communities of bacteria that adhere to a surface and are embedded in a matrix of extracellular polymeric substances .
    • Methods : Bacteria use quorum sensing to regulate the formation of biofilms. In this process, bacteria produce and release N-undecanoyl-L-Homoserine lactone. When the concentration of this molecule reaches a certain threshold, it triggers the bacteria to form a biofilm .
    • Results : The formation of biofilms can protect bacteria from environmental stress and enhance their survival .
  • Infection Prevention

    • Field : Medical Microbiology
    • Application : N-undecanoyl-L-Homoserine lactone can be used to prevent infections . It regulates the virulence of bacteria and can be targeted to control bacterial infections .
    • Methods : By inhibiting the production or activity of N-undecanoyl-L-Homoserine lactone, the virulence of bacteria can be reduced, thereby preventing infections .
    • Results : Studies have shown that targeting quorum sensing molecules like N-undecanoyl-L-Homoserine lactone can be an effective strategy to control bacterial infections .
  • Regulation of Virulence

    • Field : Medical Microbiology
    • Application : N-undecanoyl-L-Homoserine lactone is involved in the regulation of virulence in bacteria . It can control the expression of genes that contribute to the pathogenicity of bacteria .
    • Methods : Bacteria produce and release N-undecanoyl-L-Homoserine lactone as part of their quorum sensing system. When the concentration of this molecule reaches a certain threshold, it can trigger the expression of virulence genes .
    • Results : By controlling the expression of virulence genes, N-undecanoyl-L-Homoserine lactone can influence the pathogenicity of bacteria .
  • Stimulation of Bacterial Growth

    • Field : Microbiology
    • Application : N-undecanoyl-L-Homoserine lactone, like other long chain AHLs, stimulates bacterial growth . It appears later than shorter acyl chain AHLs in developing biofilms .
    • Methods : Bacteria use quorum sensing to regulate their growth. In this process, bacteria produce and release N-undecanoyl-L-Homoserine lactone. When the concentration of this molecule reaches a certain threshold, it can stimulate the growth of bacteria .
    • Results : The stimulation of bacterial growth by N-undecanoyl-L-Homoserine lactone can contribute to the development of biofilms .

Future Directions

N-acylhomoserine lactones (AHL) are involved in quorum sensing, controlling gene expression, and cellular metabolism. The diverse applications of this kind of molecule include regulation of virulence in general, infection prevention, and formation of biofilms .

properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]undecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWJNUREPGJHSG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025436
Record name N-Undecanoyl-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-undecanoyl-L-Homoserine lactone

CAS RN

216596-71-3
Record name N-Undecanoyl-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Xue, L Chi, P Tu, Y Lai, CW Liu, H Ru… - npj Biofilms and …, 2021 - nature.com
… -L-homoserine lactone (C9-HSL), N-(3-hydroxyoctanoyl)-L-homoserine lactone (3-OH-C8-HSL), N-decanoyl-L-homoserine lactone (C10-HSL), N-undecanoyl-L-homoserine lactone (…
Number of citations: 16 www.nature.com
TPT Hoang, M Barthélemy, R Lami, D Stien… - Analytical and …, 2020 - Springer
In recent years, use of supercritical-fluid chromatography (SFC) with CO 2 as the mobile phase has been expanding in the research laboratory and industry since it is considered to be a …
Number of citations: 20 link.springer.com
N Tobita, K Tsuneto, S Ito… - The Journal of …, 2021 - academic.oup.com
In this study, we investigated the activation of TRPV1 and TRPA1 by N-acyl homoserine lactones, quorum sensing molecules produced by Gram-negative bacteria, and the inhibitory …
Number of citations: 5 academic.oup.com
SR Chhabra, C Harty, DSW Hooi… - Journal of medicinal …, 2003 - ACS Publications
Comparative immune modulatory activity for a range of synthetic analogues of a Pseudomonas aeruginosa signal molecule, N-(3-oxododecanoyl)-l-homoserine lactone (3O, C 12 -HSL)…
Number of citations: 340 pubs.acs.org
T Dissmore, AG DeMarco, M Jayatilake… - … Science and Health …, 2021 - Taylor & Francis
… We observed an increase in the levels of N-undecanoyl-L-homoserine lactone, ceramide (… F2α alcohol methyl ether, N-undecanoyl-L-homoserine lactone, azelaic acid, Glu-Ser and p-…
Number of citations: 7 www.tandfonline.com
H Kim, A Noori, MH Kim, C Lee, JH Ko… - Journal of Membrane …, 2023 - Elsevier
… -l-homoserine lactone (C9-HSL), N-decanoyl-l-homoserine lactone (C10-HSL), N-(3-oxodecanoyl)-l-homoserine lactone (3-OXO-C10 HSL), N-undecanoyl-l-homoserine lactone (C11-…
Number of citations: 0 www.sciencedirect.com
B Onat, H Rosales-Solano, L Ferrier… - … of Chromatography A, 2021 - Elsevier
… N-undecanoyl-L-homoserine lactone (C11-HSL), another HSL, was also observed in SPME samples. Interestingly, this HSL was only observed in significantly higher amounts on Day 0 …
Number of citations: 3 www.sciencedirect.com
Z Sun, B Yang, M Yeung, J Xi - Frontiers of Environmental Science & …, 2023 - Springer
Biofilters are typical biofilm reactors, and they usually have poor biofilm formation resulting in limited reactor performance. Exogenous acylated homoserine lactones (AHLs) can …
Number of citations: 1 link.springer.com
S Mion - 2020 - theses.fr
De nombreuses bactéries utilisent un système de communication moléculaire, le Quorum Sensing (QS), afin de synchroniser leur comportement en fonction de la densité de population. …
Number of citations: 0 www.theses.fr

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